molecular formula C14H9BrN2OS2 B4837607 5-[(5-bromo-2-thienyl)methylene]-3-phenyl-2-thioxo-4-imidazolidinone

5-[(5-bromo-2-thienyl)methylene]-3-phenyl-2-thioxo-4-imidazolidinone

Cat. No. B4837607
M. Wt: 365.3 g/mol
InChI Key: GMLQASCYJNAIHE-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(5-bromo-2-thienyl)methylene]-3-phenyl-2-thioxo-4-imidazolidinone, also known as BRD0705, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound is of interest due to its ability to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.

Mechanism of Action

5-[(5-bromo-2-thienyl)methylene]-3-phenyl-2-thioxo-4-imidazolidinone acts as a competitive inhibitor of MTH1, binding to the active site of the enzyme and preventing it from carrying out its normal function. This leads to an accumulation of oxidized nucleotides in cancer cells, which can cause DNA damage and ultimately lead to cell death. 5-[(5-bromo-2-thienyl)methylene]-3-phenyl-2-thioxo-4-imidazolidinone also inhibits the activity of CDK9 and CDK7, which are involved in the regulation of transcription and cell cycle progression.
Biochemical and Physiological Effects:
5-[(5-bromo-2-thienyl)methylene]-3-phenyl-2-thioxo-4-imidazolidinone has been shown to have potent anti-cancer activity in vitro and in vivo. It has been shown to induce cell death in a variety of cancer cell lines, including those resistant to conventional chemotherapy. 5-[(5-bromo-2-thienyl)methylene]-3-phenyl-2-thioxo-4-imidazolidinone has also been shown to inhibit tumor growth in mouse models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of 5-[(5-bromo-2-thienyl)methylene]-3-phenyl-2-thioxo-4-imidazolidinone is its specificity for MTH1 and other cancer-related enzymes, which makes it a promising candidate for cancer therapy. However, like many small molecule inhibitors, 5-[(5-bromo-2-thienyl)methylene]-3-phenyl-2-thioxo-4-imidazolidinone may have off-target effects and potential toxicity. Additionally, the synthesis of 5-[(5-bromo-2-thienyl)methylene]-3-phenyl-2-thioxo-4-imidazolidinone is complex and may be difficult to scale up for large-scale production.

Future Directions

There are several potential future directions for research on 5-[(5-bromo-2-thienyl)methylene]-3-phenyl-2-thioxo-4-imidazolidinone. One area of interest is the development of more potent and selective inhibitors of MTH1 and other cancer-related enzymes. Another area of interest is the investigation of the combination of 5-[(5-bromo-2-thienyl)methylene]-3-phenyl-2-thioxo-4-imidazolidinone with other cancer therapies, such as chemotherapy or immunotherapy. Finally, the use of 5-[(5-bromo-2-thienyl)methylene]-3-phenyl-2-thioxo-4-imidazolidinone as a tool for studying the role of MTH1 and other cancer-related enzymes in cancer biology may also be of interest.

Scientific Research Applications

5-[(5-bromo-2-thienyl)methylene]-3-phenyl-2-thioxo-4-imidazolidinone has been studied extensively for its potential use as a cancer therapeutic agent. It has been shown to inhibit the activity of the enzyme MTH1, which is involved in the prevention of oxidative damage to DNA in cancer cells. Inhibition of this enzyme leads to an accumulation of oxidized nucleotides and subsequent cell death. 5-[(5-bromo-2-thienyl)methylene]-3-phenyl-2-thioxo-4-imidazolidinone has also been shown to inhibit the activity of other enzymes involved in cancer cell growth and proliferation, such as CDK9 and CDK7.

properties

IUPAC Name

(5E)-5-[(5-bromothiophen-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2OS2/c15-12-7-6-10(20-12)8-11-13(18)17(14(19)16-11)9-4-2-1-3-5-9/h1-8H,(H,16,19)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLQASCYJNAIHE-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(S3)Br)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(S3)Br)/NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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